molecular formula C11H22N2O B1491067 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine CAS No. 2097995-00-9

4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine

Cat. No.: B1491067
CAS No.: 2097995-00-9
M. Wt: 198.31 g/mol
InChI Key: IOINHBPIXKSGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a spirocyclic amine characterized by a bicyclic structure with a nitrogen atom at position 2 and an ethoxymethyl substituent at position 2. Its molecular formula is C₁₁H₂₂N₂O, and its spiro architecture confers conformational rigidity, which may enhance receptor-binding specificity in pharmacological applications .

Properties

IUPAC Name

4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-14-8-10-7-13(12)9-11(10)5-3-4-6-11/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOINHBPIXKSGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine is a synthetic organic compound notable for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that enhances its interaction with biological targets. Its structure can be represented as follows:

C13H19N Molecular Formula \text{C}_{13}\text{H}_{19}\text{N}\quad \text{ Molecular Formula }

This configuration allows for specific binding interactions with various receptors and enzymes, influencing biological pathways.

The biological activity of this compound primarily involves its role as a modulator of neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, impacting cognitive functions and potential therapeutic outcomes in neurological disorders .

1. Neurotransmitter Modulation

Studies have shown that this compound may exhibit agonistic activity at muscarinic M1 and M4 receptors, which are implicated in cognitive processes and memory functions. This suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .

2. Antidepressant Activity

Preliminary studies indicate that the compound may possess antidepressant-like effects, potentially through its interaction with serotonergic systems. This could make it a candidate for further investigation in mood disorder treatments .

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, administration of this compound resulted in improved performance in memory tasks compared to controls. The observed effects were attributed to enhanced cholinergic signaling mediated by mAChR activation .

Case Study 2: Pain Modulation

Another investigation examined the compound's effects on pain perception. Results indicated a significant reduction in hyperalgesia in models treated with the compound, suggesting a role in pain management through modulation of central pain pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypePrimary ActivityTherapeutic Use
This compoundSpirocyclicmAChR AgonistCognitive disorders
XanomelineBicyclicmAChR AgonistAlzheimer's disease
ArecolineAlkaloidmAChR AgonistCognitive enhancement

Scientific Research Applications

Muscarinic Receptor Agonism

Research indicates that compounds similar to 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine exhibit activity as agonists for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.

  • Mechanism of Action: By activating muscarinic receptors, these compounds can enhance cholinergic signaling, potentially improving cognitive function and alleviating symptoms associated with neurodegenerative diseases .

Treatment of Psychiatric Disorders

Studies have suggested that muscarinic receptor agonists may display an atypical antipsychotic profile, making them candidates for treating schizophrenia and other psychiatric disorders. Preclinical models have shown that such compounds can reverse dopamine-mediated behaviors, indicating their potential utility in managing psychotic symptoms .

Efficacy in Animal Models

A series of preclinical studies have demonstrated that this compound can effectively reverse scopolamine-induced amnesia in rodents, showcasing its cognitive-enhancing properties. The effective dose (ED50) was found to be approximately 10 mg/kg, comparable to established cholinesterase inhibitors like donepezil .

Clinical Implications

Clinical trials involving related compounds have shown promise in reducing both positive and negative symptoms of schizophrenia. For instance, xanomeline, a muscarinic agonist, has been evaluated in Phase II trials, demonstrating significant efficacy against cognitive disturbances associated with Alzheimer's disease .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Neurodegenerative DiseasesAgonism of M1/M4 muscarinic receptorsReversal of cognitive deficits in animal models
Psychiatric DisordersModulation of dopaminergic signalingReduction in psychotic symptoms in clinical trials
Pain ManagementInvolvement in central and peripheral pain pathwaysPotential analgesic effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine with key analogs, highlighting structural variations, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituent/Modification Key Properties/Activities References
This compound C₁₁H₂₂N₂O Ethoxymethyl at C4 High conformational rigidity; potential for CNS-targeted activity (inference from analogs).
4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine C₁₀H₁₉N₂O Methoxymethyl at C4 Reduced lipophilicity vs. ethoxymethyl analog; used as a synthetic intermediate.
N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione C₁₄H₁₅NO₃ Benzyloxy and dione moieties Anticonvulsant ED₅₀: 29–48 mg/kg (MES test); high protective index (>4.5).
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione C₁₅H₁₆FNO₂ 4-Fluorobenzyl group Enhanced metabolic stability (fluorine effect); solubility in polar solvents (e.g., DMSO).
(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine C₁₁H₂₂N₂ Ethyl group at N2 Increased lipophilicity; utility in peptide-mimetic drug design.

Key Observations:

Electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings (e.g., benzyloxy derivatives) correlate with stronger anticonvulsant activity, as seen in N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs .

Spirocyclic Core Influence: The 2-azaspiro[4.4]nonane scaffold provides rigidity, which is critical for maintaining receptor-binding conformations. For example, sparsentan (a structurally related endothelin antagonist) leverages a similar spirodiazaspiro core for dual receptor inhibition .

Solubility and Metabolic Stability: Fluorinated analogs (e.g., 2-(4-fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione) exhibit improved solubility in polar solvents like DMSO and enhanced metabolic stability due to fluorine’s electronegativity . In contrast, ethyl or methoxymethyl substituents may reduce aqueous solubility but increase membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine
Reactant of Route 2
4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.